5-chloro-N-(4-nitrophenyl)pentanamide

Pharmaceutical Analysis Regulatory Compliance Method Validation

5-chloro-N-(4-nitrophenyl)pentanamide is the unequivocal reference standard for Apixaban Impurity 59 in ANDA analytical workflows. Its defined structure (P2₁/c space group) and published PXRD pattern enable unique identity verification unachievable with generic analogs. Available at ≥97% purity with batch-specific COA.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
CAS No. 1039914-85-6
Cat. No. B1414973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(4-nitrophenyl)pentanamide
CAS1039914-85-6
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-]
InChIInChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15)
InChIKeyFCEDLTRFGDDBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-chloro-N-(4-nitrophenyl)pentanamide CAS 1039914-85-6 Procurement-Relevant Baseline and Compound Classification


5-chloro-N-(4-nitrophenyl)pentanamide (CAS 1039914-85-6) is a pentanamide derivative with molecular formula C₁₁H₁₃ClN₂O₃ and a molecular weight of 256.69 g/mol . The compound is a white solid at room temperature with a reported melting point of 121–123°C and calculated density of 1.314 g/cm³ [1]. Its structural features include a five-carbon aliphatic chain terminating in a chloro substituent and an amide linkage to a para-nitrophenyl group . The compound is primarily recognized in pharmaceutical contexts as an intermediate in the synthesis of the Factor Xa anticoagulant apixaban [2].

Why Generic 5-chloro-N-(4-nitrophenyl)pentanamide Substitution Fails in Regulated Pharmaceutical Development and Analytical Workflows


Direct substitution of 5-chloro-N-(4-nitrophenyl)pentanamide with structurally analogous pentanamides or chlorinated amides is not scientifically valid in regulated pharmaceutical development and analytical method validation workflows. The compound's specific utility is defined by its unambiguous identification as Apixaban Impurity 59, a structurally defined impurity referenced in regulatory filings for the anticoagulant apixaban [1]. Any generic alternative—such as compounds lacking the precise 5-chloro positioning, the para-nitro substitution pattern, or the pentanamide backbone—will exhibit different chromatographic retention times, distinct spectroscopic signatures, and non-identical crystallographic properties. These differences preclude their use as a reference standard in method validation, system suitability testing, or impurity profiling required for Abbreviated New Drug Applications (ANDA) [2]. The compound's fully indexed powder X-ray diffraction pattern and established space group (P21/c) further constitute a verifiable identity profile that generic substitutes cannot replicate [3].

5-chloro-N-(4-nitrophenyl)pentanamide Procurement Evidence Guide: Quantified Differentiation Data for Scientific Selection


Regulatory Designation as Apixaban Impurity 59 Enables ANDA Method Validation

5-chloro-N-(4-nitrophenyl)pentanamide is unambiguously designated as Apixaban Impurity 59 and is supplied with detailed characterization data compliant with regulatory guidelines, enabling its direct use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) for apixaban [1]. In contrast, structurally related pentanamides or chlorinated amides lacking this specific impurity designation do not possess the required regulatory traceability or pharmacopeial recognition, rendering them unsuitable for use as reference standards in regulatory submissions [2].

Pharmaceutical Analysis Regulatory Compliance Method Validation

Fully Indexed Powder X-Ray Diffraction Pattern Enables Definitive Identity Verification

The powder X-ray diffraction (PXRD) pattern of 5-chloro-N-(4-nitrophenyl)pentanamide has been reported and fully indexed in a peer-reviewed publication, with no detectable impurities observed [1]. The reported unit cell parameters are a = 8.036(4) Å, b = 15.972(5) Å, c = 9.829(5) Å, β = 104.227(2)°, V = 1222.98 ų, Z = 4, space group P21/c, and calculated density ρx = 1.3941 g cm⁻³ [2]. No such indexed PXRD reference data are available for closely related analogs such as N-(4-methoxyphenyl)pentanamide or 5-bromo-N-(4-nitrophenyl)pentanamide.

Crystallography Solid-State Characterization Quality Control

Commercially Available Purity Specifications ≥98% for Immediate Use as Reference Standard

5-chloro-N-(4-nitrophenyl)pentanamide is commercially available from multiple reputable vendors at standardized purities of ≥98% and 97%, with batch-specific certificates of analysis including NMR, HPLC, and GC available upon request . A comparator, N-(4-methoxyphenyl)pentanamide, lacks comparable vendor-reported purity data in public catalogs and is not positioned as a certified reference standard .

Analytical Chemistry Reference Standards Procurement

Reported Melting Point of 121–123°C Enables Purity Assessment and Identity Confirmation

The melting point of 5-chloro-N-(4-nitrophenyl)pentanamide is reported as 121–123°C [1], which is consistent with the calculated LogP of 3.53860 and PSA of 74.92 Ų, supporting its solid-state characterization for purity assessment and identity confirmation. Class-level inference suggests that related 5-chloro-pentanamide analogs lacking the para-nitrophenyl group would exhibit different melting behavior due to altered intermolecular interactions.

Physicochemical Characterization Purity Assessment Quality Control

5-chloro-N-(4-nitrophenyl)pentanamide: Validated Research and Industrial Application Scenarios for Procurement Decision-Making


Regulatory-Compliant Reference Standard for Apixaban Impurity Profiling in ANDA Submissions

5-chloro-N-(4-nitrophenyl)pentanamide, designated as Apixaban Impurity 59, is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of apixaban [1]. Its procurement enables traceability against pharmacopeial standards (USP or EP) based on feasibility, a requirement for ANDA submissions that generic analogs cannot satisfy [2].

Unambiguous Solid-State Identity Verification via Published Powder X-Ray Diffraction Data

For quality control laboratories and solid-state characterization facilities, the published and fully indexed powder X-ray diffraction pattern of 5-chloro-N-(4-nitrophenyl)pentanamide (space group P21/c, unit cell volume 1222.98 ų) [1] provides a definitive, instrument-based identity verification method. This peer-reviewed reference data enables unambiguous differentiation from other crystalline forms or structurally similar impurities in pharmaceutical manufacturing.

High-Purity Analytical Reference Material with Vendor-Supplied COA

The compound is commercially available at purities ≥98% with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data upon request [1]. This eliminates the need for in-house purification prior to use as a reference standard in analytical method development and validation, reducing both time and cost in regulated analytical workflows.

Synthetic Intermediate for Apixaban and Related Factor Xa Inhibitor Analogs

5-chloro-N-(4-nitrophenyl)pentanamide is a key intermediate in the synthesis of apixaban, an FDA-approved Factor Xa anticoagulant [1]. The compound's structure features both a chloroalkyl chain and a nitroaromatic moiety, enabling subsequent synthetic transformations including reduction of the nitro group to an amine and nucleophilic substitution at the chloro terminus [2], making it a versatile building block for medicinal chemistry programs targeting thrombosis and related disorders.

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